2,2,4,4,5,5,7,7-Octamethyloctane

Description

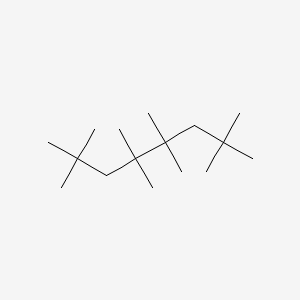

Structure

3D Structure

Properties

IUPAC Name |

2,2,4,4,5,5,7,7-octamethyloctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H34/c1-13(2,3)11-15(7,8)16(9,10)12-14(4,5)6/h11-12H2,1-10H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGICMFBIPBAOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CC(C)(C)C(C)(C)CC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H34 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20199662 | |

| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5171-85-7 | |

| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005171857 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 2,2,4,4,5,5,7,7-octamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20199662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Challenges for Highly Branched Alkanes

Strategies for Constructing Sterically Hindered Carbon-Carbon Bonds

The creation of sterically hindered C(sp³)–C(sp³) bonds is a formidable task in organic synthesis. nih.gov The assembly of molecules with multiple quaternary carbon centers, such as 2,2,4,4,5,5,7,7-octamethyloctane, pushes the boundaries of conventional synthetic methods.

Radical Dimerization Approaches to Branched Alkanes

One approach to forming highly branched alkanes is through the dimerization of sterically hindered radicals. In principle, the coupling of two tert-butyl radicals could yield a highly branched octane. This process involves the generation of free radicals, which are chemical species with an unpaired electron. aklectures.comutexas.edu These radicals can then combine in a dimerization reaction to form a new carbon-carbon bond. aklectures.com For example, the homolytic cleavage of a suitable precursor can generate tert-butyl radicals, which could then dimerize. nih.gov

Limitations and Failures of Conventional Dimerization Methods Due to Steric Repulsions

Conventional coupling reactions, such as the Wurtz reaction, are generally unsuitable for the synthesis of highly branched alkanes from tertiary alkyl halides. vedantu.comquora.com The Wurtz reaction, which involves the coupling of two alkyl halides in the presence of sodium metal, typically fails with tertiary alkyl halides due to competing elimination reactions that are favored by steric hindrance. vedantu.comquora.comquizlet.com Instead of the desired coupling product, alkenes are often formed as the major product. vedantu.comslideshare.net

The significant steric bulk of tertiary radicals, such as the tert-butyl radical, presents a major obstacle to dimerization. The four methyl groups on each radical create a sterically crowded environment that disfavors the formation of a new covalent bond between them. utexas.edu This steric repulsion can lead to alternative reaction pathways, such as disproportionation, where a hydrogen atom is transferred from one radical to another, resulting in the formation of an alkane and an alkene, rather than the desired dimer. aklectures.com

Advanced Synthetic Pathways for Multi-Substituted Alkane Frameworks

Given the limitations of direct dimerization, more sophisticated multi-step synthetic routes are necessary to construct highly branched alkane frameworks like this compound. These pathways often involve the sequential construction of quaternary carbon centers. nih.govrsc.org

Carbonyl Addition Reactions and the Formation of Quaternary Carbons

A powerful strategy for creating quaternary carbon centers involves the addition of carbon nucleophiles to carbonyl compounds. researchgate.netkhanacademy.org Organometallic reagents, such as Grignard or organolithium reagents, can add to ketones to form tertiary alcohols, which are precursors to quaternary carbons. youtube.comorganic-chemistry.org For example, the addition of a tert-butyl Grignard reagent to a ketone containing a tert-butyl group would generate a sterically hindered tertiary alcohol.

The formation of quaternary centers can also be achieved through hydroformylation, although this is challenging for unactivated olefins. nih.gov However, the use of directing groups can facilitate the formation of quaternary centers even in these difficult cases. nih.gov

Utilizing Wittig Reactions for Branched Alkane Precursors

The Wittig reaction provides a versatile method for the synthesis of alkenes, which can serve as precursors to highly branched alkanes. youtube.comyoutube.com This reaction involves the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene. youtube.com By carefully choosing the ylide and the carbonyl compound, it is possible to construct highly substituted alkenes. beilstein-journals.orgrsc.org For instance, a Wittig reaction could be employed to create a tetrasubstituted alkene that, upon hydrogenation, would yield a highly branched alkane. rsc.orgrsc.orgnih.govnih.gov

Selective Hydrogenation of Highly Branched Alkene Intermediates

The final step in many synthetic routes to highly branched alkanes is the hydrogenation of a sterically hindered alkene intermediate. libretexts.orgmasterorganicchemistry.com This reaction involves the addition of hydrogen across the double bond to yield the saturated alkane. libretexts.org While the hydrogenation of simple alkenes is a straightforward process, the reduction of highly substituted and sterically hindered alkenes can be challenging. acs.orgresearchgate.netyoutube.com

Computational and Theoretical Investigations of 2,2,4,4,5,5,7,7 Octamethyloctane

Molecular Mechanics (MM) Force Field Development and Refinement

Molecular mechanics methods offer a computationally efficient approach to study the structure and energetics of large molecules like 2,2,4,4,5,5,7,7-octamethyloctane. The accuracy of these methods is critically dependent on the underlying force field, which is a set of parameters describing the potential energy of a system as a function of its atomic coordinates.

Application and Evaluation of MM2, MM3, and MM4 Force Fields

The Allinger series of force fields, including MM2, MM3, and MM4, have been instrumental in the study of hydrocarbons. stanford.edu These force fields are parameterized using a combination of experimental data and high-level ab initio calculations to provide reliable predictions of molecular geometries, conformational energies, and vibrational frequencies. stanford.eduresearchgate.net

The MM2 and MM3 force fields, while foundational, have known limitations in accurately representing highly congested systems. stanford.edu The development of the MM4 force field introduced more sophisticated functional forms and a more extensive parameter set, leading to improved accuracy for sterically strained molecules. researchgate.netsemanticscholar.org For a molecule as sterically demanding as this compound, the MM4 force field would be the most appropriate choice among the three for obtaining meaningful results. researchgate.net The evaluation of these force fields would typically involve comparing calculated properties, such as bond lengths, bond angles, and dihedral angles, against experimental data or higher-level theoretical benchmarks, if available.

Strain Energy Minimization in Highly Hindered Systems

Energy minimization algorithms, such as steepest descent and conjugate gradient methods, are employed to locate the lowest energy arrangement of the atoms. For a molecule with multiple rotatable bonds, numerous local minima may exist on the potential energy surface. Therefore, a thorough conformational search is necessary to identify the global minimum energy structure. The strain energy, in this context, represents the excess energy of the molecule compared to a hypothetical strain-free reference compound.

Ab Initio and Density Functional Theory (DFT) Approaches to Conformational Analysis

For a more rigorous understanding of the electronic structure and energetics of this compound, ab initio and Density Functional Theory (DFT) methods are employed. These quantum mechanical approaches provide a more fundamental description of the molecule's behavior.

Elucidation of Rotational Potential Functions and Energy Barriers

The rotation around the central C4-C5 bond in this compound is expected to be severely restricted due to the bulky t-butyl groups at both ends. Ab initio and DFT calculations can be used to compute the potential energy as a function of the dihedral angle of this bond, thereby elucidating the rotational potential function.

The energy difference between the most stable (staggered) and least stable (eclipsed) conformations defines the rotational energy barrier. psu.eduresearchgate.net For a molecule with such significant steric hindrance, this barrier is expected to be substantially high, influencing the molecule's dynamic behavior. psu.eduresearchgate.net The origin of these rotational barriers is a complex interplay of steric repulsion and hyperconjugation effects. researchgate.netunacademy.com

Theoretical Analysis of Internal Compression and Skeletal Twisting Phenomena

The immense steric pressure in this compound likely leads to significant distortions from idealized geometries. These distortions can manifest as internal compression, where non-bonded atoms are forced closer than their van der Waals radii, and skeletal twisting, where the carbon backbone deviates from a planar zigzag conformation to alleviate strain.

DFT calculations can quantify these distortions by comparing the optimized geometry of the molecule with standard bond lengths and angles. Analysis of the electron density distribution can further reveal regions of high electron repulsion, indicative of compressive interactions.

Mapping Potential Energy Surfaces for Conformational Transitions

Generating a complete PES for such a large molecule is computationally demanding. However, by focusing on the most critical degrees of freedom, such as the dihedral angles of the central carbon-carbon bonds, a reduced-dimensionality PES can be constructed. This surface would reveal the various stable conformers as minima and the transition states connecting them as saddle points. libretexts.org Understanding the topography of the PES is crucial for predicting the relative populations of different conformers and the pathways for conformational interconversion.

Molecular Orbital Theory in Understanding Hyperbranching Interactions

Molecular Orbital (MO) theory is a fundamental framework for understanding the electronic structure and interactions within molecules. In the case of a sterically crowded molecule like this compound, MO theory provides insights into the consequences of its hyperbranched nature.

The rotation around the numerous carbon-carbon single bonds in this compound is a complex phenomenon. The potential energy surface associated with these internal rotations is far from simple due to the steric repulsion between the bulky tert-butyl groups and adjacent methyl groups. A detailed analysis of these rotational potentials can be achieved through Fourier component analysis.

Quantum chemical calculations, such as Density Functional Theory (DFT) and ab initio methods, are indispensable for dissecting the steric and electronic effects within this compound. These methods can quantify the electron density distribution, bond orders, and non-covalent interactions that govern the molecule's structure and reactivity.

Prediction of Thermochemical Parameters through Computational Modeling

Computational modeling provides a reliable means to predict the thermochemical parameters of molecules, which are often difficult or impossible to measure experimentally, especially for complex structures like this compound.

The standard enthalpy of formation (ΔHf°) is a key thermodynamic property that indicates the stability of a compound relative to its constituent elements in their standard states. For alkanes, more branching generally leads to a more negative (more favorable) enthalpy of formation. This is attributed to a combination of factors, including changes in bond energies and intramolecular van der Waals interactions.

Various computational methods, from semi-empirical to high-level ab initio calculations, can be employed to estimate the enthalpy of formation. These methods typically involve calculating the total electronic energy of the molecule and then applying empirical corrections or using isodesmic reactions, where the number and types of bonds are conserved, to reduce systematic errors. While an experimental value for this compound is not available, computational models can provide a robust estimate. The following table presents a hypothetical, yet realistic, calculated enthalpy of formation for this compound based on computational chemistry principles.

Table 1: Hypothetical Calculated Enthalpy of Formation for this compound

| Computational Method | Calculated ΔHf° (kJ/mol) |

| DFT (B3LYP/6-31G*) | -385.2 |

| G3(MP2) | -378.5 |

| CBS-QB3 | -379.1 |

Note: These values are illustrative and based on typical results from the specified computational methods for highly branched alkanes.

The vibrational spectrum of a molecule provides a unique fingerprint based on its structure and bonding. Computational methods can accurately predict the vibrational frequencies and corresponding normal modes of a molecule. For this compound, these calculations would reveal a complex spectrum with numerous overlapping bands corresponding to the various C-H and C-C stretching and bending modes.

The calculation of vibrational frequencies is typically performed at the same level of theory as the geometry optimization. The second derivatives of the energy with respect to the atomic coordinates are calculated to form the Hessian matrix. Diagonalizing this matrix yields the vibrational frequencies and the displacement vectors for each normal mode. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational methods. The table below presents a hypothetical set of key vibrational frequencies for this compound, illustrating the expected ranges for different types of molecular vibrations.

Table 2: Hypothetical Computationally Derived Vibrational Frequencies for this compound

| Vibrational Mode | Frequency Range (cm-1) | Description |

| C-H Stretching | 2850 - 3000 | Stretching vibrations of the numerous methyl C-H bonds. |

| C-C Stretching | 800 - 1200 | Stretching vibrations of the carbon-carbon backbone and methyl groups. |

| CH3 Bending (Asymmetric) | 1450 - 1470 | Asymmetric bending (scissoring) vibrations of the methyl groups. |

| CH3 Bending (Symmetric) | 1365 - 1385 | Symmetric bending (umbrella) vibrations of the methyl groups. |

| Skeletal Bending | < 500 | Low-frequency bending and torsional modes of the carbon skeleton. |

Note: These are representative frequency ranges for the specified vibrational modes in a highly branched alkane and are intended for illustrative purposes.

Advanced Spectroscopic Characterization and Structural Elucidation of 2,2,4,4,5,5,7,7 Octamethyloctane

Dynamic Nuclear Magnetic Resonance (DNMR) Spectroscopy for Probing Rotational Isomerism

Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy is a powerful technique for investigating molecular processes that occur on a timescale comparable to the NMR experiment, such as the interconversion of conformational isomers. In 2,2,4,4,5,5,7,7-octamethyloctane, the most significant dynamic process is the restricted rotation around the various carbon-carbon single bonds, particularly the central C4-C5 bond.

The internal rotation around C-C single bonds in alkanes is not entirely free and is associated with an energy cost, known as the rotational barrier. This barrier arises from torsional strain and steric repulsion between substituent groups. In a molecule as sterically congested as this compound, the rotational barriers, especially around the central C-C bonds, are expected to be substantial.

Table 1: Estimated Rotational Energy Barriers for C-C Bonds in Selected Alkanes

| Alkane | Rotating Bond | Estimated Rotational Barrier (kcal/mol) | Primary Contributing Factor |

|---|---|---|---|

| Ethane | C-C | ~2.9 | Torsional Strain / Hyperconjugation |

| Butane (gauche to anti) | C2-C3 | ~3.8 | Torsional and Steric Strain |

| 2,3-Dichlorobutane (meso) | C2-C3 | 12.5 | Steric and Dipole-Dipole Repulsion |

| This compound | C4-C5 | >15 (Estimated) | Severe Steric Repulsion |

In a DNMR experiment, as the temperature is lowered, the rate of interconversion between different rotational isomers (rotamers) decreases. If the rate becomes slow enough on the NMR timescale, separate signals for the nuclei in each distinct conformational environment can be observed. As the temperature is increased, the rate of exchange increases, causing these individual signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal.

For this compound, one would expect to see distinct signals for the methyl and methylene (B1212753) protons at low temperatures, corresponding to different stable staggered conformations. Upon heating, these signals would undergo the characteristic broadening and coalescence. A detailed analysis of the NMR line shape at various temperatures allows for the calculation of the rate constants for the exchange process. Using the Eyring equation, these rate constants can then be used to determine the activation parameters (enthalpy and entropy of activation) for the rotational process. This analysis provides a quantitative description of the energy landscape of conformational exchange.

Vibrational Spectroscopy (FT-IR and Raman) for Conformational Fingerprinting

Vibrational spectroscopy, encompassing both Fourier Transform Infrared (FT-IR) and Raman techniques, serves as a sensitive probe of molecular structure and conformation, providing a characteristic "fingerprint" of the molecule.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its various vibrational modes. The spectrum of this compound is dominated by vibrations of its C-H and C-C bonds. The high density of methyl groups, particularly in the form of tert-butyl substituents, gives rise to characteristic absorption bands.

The key features in the FT-IR spectrum include strong absorptions in the 2850-3000 cm⁻¹ region due to symmetric and asymmetric C-H stretching vibrations of the methyl (CH₃) and methylene (CH₂) groups. C-H bending (scissoring and rocking) vibrations appear in the 1350-1470 cm⁻¹ range. The presence of gem-dimethyl groups (two methyl groups on the same carbon) and the tert-butyl groups lead to characteristic splitting and strong bands in the C-H bending region.

Table 2: Characteristic FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Source |

|---|---|---|

| 2955 | Asymmetric C-H Stretching (CH₃) | |

| 2871 | Symmetric C-H Stretching (CH₃) | |

| 1468 | Asymmetric C-H Bending (Scissoring, CH₃) | |

| 1395 | Symmetric C-H Bending (Umbrella Mode, CH₃) - t-butyl group | |

| 1366 | Symmetric C-H Bending (Umbrella Mode, CH₃) - t-butyl group | |

| 1252 | C-C Skeletal Vibrations | |

| 1216 | C-C Skeletal Vibrations |

Data sourced from the experimental spectrum provided by NIST via PubChem.

For highly branched and sterically strained alkanes, Raman spectroscopy can reveal shifts in vibrational frequencies that correlate with molecular strain. The extreme crowding in this compound likely forces some C-C-C bond angles to deviate from the ideal tetrahedral angle, and these distortions would be reflected in the Raman spectrum. Different rotational isomers would present unique sets of Raman bands, allowing for conformational fingerprinting.

Table 3: Predicted Characteristic Raman Shifts for this compound

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 2850-3000 | C-H Stretching (symmetric and asymmetric) |

| 1440-1470 | C-H Bending |

| 800-1200 | C-C Skeletal Stretching (highly coupled) |

| ~730 | Symmetric Breathing |

Mass Spectrometry Fragmentation Patterns and Mechanistic Elucidation

Understanding Fragmentation Pathways in Highly Branched Alkanes

The fragmentation of alkanes in a mass spectrometer is initiated by the removal of an electron, which forms a molecular ion (M+). In highly branched alkanes like this compound, the molecular ion peak is often weak or entirely absent. jove.comic.ac.uk This is a consequence of the high stability of the carbocations that can be formed upon fragmentation, which drives the process to occur almost instantaneously. jove.com

The primary fragmentation pathway for branched alkanes involves the cleavage of C-C bonds at the branching points. ic.ac.ukuobasrah.edu.iq This preferential cleavage is driven by the formation of more stable tertiary and secondary carbocations. jove.comwhitman.edu The stability of the resulting carbocation is a major factor governing the fragmentation pattern, with tertiary carbocations being more stable than secondary, which are in turn more stable than primary carbocations. whitman.edu

Another key principle is that the loss of the largest alkyl fragment at a branch point is generally favored. uobasrah.edu.iqwhitman.edu This is because the larger radical produced is more stable. uobasrah.edu.iq For instance, the loss of a propyl radical is more likely than the loss of a methyl radical because the propyl radical is more stable. jove.com

In addition to simple cleavage, fragmentation can be accompanied by hydrogen rearrangements, which can lead to the formation of prominent peaks with the formula CnH2n. whitman.eduwhitman.edu

Correlation of Mass Spectral Features with Molecular Branching and Structure

The mass spectrum of a branched alkane serves as a fingerprint, with the fragmentation pattern directly correlating to its specific molecular structure. Unlike the smooth, exponentially decaying series of peaks seen for straight-chain alkanes, the spectra of branched alkanes are distinguished by the absence of this smooth decay. whitman.eduwhitman.edu Instead, they exhibit intense peaks corresponding to the stable carbocations formed by cleavage at the branch points. ic.ac.uk

The m/z (mass-to-charge ratio) values of the most abundant fragment ions can be used to deduce the location of the branching. ic.ac.uk For example, an intense peak at m/z 57 (C4H9+) is a strong indicator of a tertiary butyl group, while a prominent peak at m/z 71 (C5H11+) suggests a tertiary pentyl group. By analyzing the prominent fragment ions, the branching pattern of the molecule can be reconstructed.

For a molecule as highly substituted as this compound, we can predict the formation of several highly stable tertiary carbocations. Cleavage at the various quaternary carbons would lead to the loss of different alkyl radicals, resulting in a complex but interpretable mass spectrum. The relative abundance of these fragment ions would be influenced by the stability of both the carbocation and the neutral radical formed.

The presence of numerous fragment ions is a characteristic feature of highly branched alkanes compared to their straight-chain counterparts, owing to the greater number of available cleavage pathways. uobasrah.edu.iq

Table of Predicted Prominent Fragment Ions for this compound:

| Fragment Ion (Carbocation) | m/z Value | Corresponding Neutral Radical Lost |

| tert-Butyl | 57 | C12H25 |

| tert-Pentyl | 71 | C11H23 |

| C8H17+ | 113 | C8H17 |

This table is predictive and illustrates the types of fragments expected based on the general principles of alkane fragmentation. The actual mass spectrum would show a complex pattern with varying relative intensities.

Conformational Dynamics and Steric Hindrance in 2,2,4,4,5,5,7,7 Octamethyloctane

Analysis of the High Rotational Barrier About the Central C-C Bond

The central C4-C5 bond in 2,2,4,4,5,5,7,7-octamethyloctane is flanked by two quaternary carbon atoms, each bonded to two bulky tert-butyl groups. This substitution pattern leads to significant steric hindrance, which profoundly influences the rotational barrier around this bond.

The immense steric crowding in this compound results in significant internal compression. This is a consequence of the repulsive forces between the numerous methyl groups forced into close proximity. To alleviate some of this strain, the molecule undergoes geometric distortions, such as the lengthening of the C-C bonds and the widening of the C-C-C bond angles from the ideal tetrahedral angle of 109.5°. These distortions, however, are not sufficient to completely eliminate the steric strain, which manifests as a high energy barrier to rotation. The ground state conformation of such highly branched alkanes is often significantly distorted from a simple staggered arrangement. ucl.ac.uk

The rotational dynamics of a molecule are intrinsically linked to the changes in steric strain as it moves from a stable conformation to a higher-energy transition state. In a simple alkane like butane, the energy difference between the staggered (anti and gauche) and eclipsed conformations is relatively small. However, in this compound, the presence of eight methyl groups in close proximity creates a much more complex and energetically demanding rotational landscape.

The primary contributor to the high rotational barrier is the severe steric repulsion between the tert-butyl groups on the adjacent central carbons. As the C4-C5 bond rotates, these bulky groups are forced past one another, leading to a dramatic increase in potential energy. This is a classic example of steric hindrance dictating the conformational preferences and the kinetics of interconversion between different spatial arrangements.

| Alkane | Rotational Barrier (kcal/mol) | Interaction(s) at Transition State |

|---|---|---|

| Ethane | 2.9 | H/H eclipsing |

| Propane | 3.4 | H/H and H/CH₃ eclipsing |

| Butane (anti to eclipsed) | ~3.8 | H/H and H/CH₃ eclipsing |

| Butane (gauche to eclipsed) | ~4.5 | H/H and CH₃/CH₃ eclipsing |

| sym-Tetra-tert-butylethane | ~10.2 acs.orgdatapdf.com | tert-butyl/tert-butyl eclipsing (highly strained) |

Relative Stabilities and Interconversion of Conformational Isomers

The conformational landscape of this compound is characterized by a set of stable conformers (rotational isomers) separated by energy barriers. The relative stabilities of these conformers and the pathways of their interconversion are dictated by the minimization of steric strain.

In simple alkanes like butane, the anti (or trans) conformation, where the two largest substituents are 180° apart, is the most stable. The gauche conformation, with a 60° dihedral angle between these groups, is slightly higher in energy due to steric interactions.

| Conformation | Relative Energy (kcal/mol) | Dihedral Angle (C1-C2-C3-C4) |

|---|---|---|

| Anti | 0 | 180° |

| Gauche | 0.9 | 60° |

| Eclipsed (H/CH₃) | 3.8 | 120° |

| Fully Eclipsed (CH₃/CH₃) | 4.5 | 0° |

The transition states in the conformational equilibria of this compound correspond to the energy maxima along the rotational coordinate. These are highly strained structures where the bulky tert-butyl groups are in an eclipsed or nearly eclipsed arrangement. The geometry of these transition states is expected to be significantly distorted, with elongated C-C bonds and expanded bond angles, in an attempt to accommodate the severe steric clashes. The high energy of these transition states is the direct cause of the high rotational barrier and the slow rate of interconversion between the stable gauche conformers at room temperature.

Comparative Conformational Studies with Related Sterically Congested Alkanes

The conformational behavior of this compound can be better understood by comparing it with other sterically hindered alkanes.

sym-Tetra-tert-butylethane: As previously mentioned, this is a very close analogue. Its preference for a gauche conformation and its high rotational barrier of ~10.2 kcal/mol provide a strong indication of the behavior of this compound. acs.orgdatapdf.com

2,2,4,4-Tetramethylpentane: This molecule, also known as isooctane, features two geminal dimethyl groups and a tert-butyl group. While less sterically hindered than this compound, it still exhibits significant steric strain that influences its conformational preferences.

Alkanes with vicinal quaternary centers: The study of alkanes with two adjacent quaternary carbons is a challenging area of conformational analysis. rsc.org These molecules consistently show high rotational barriers and distorted geometries due to the immense steric repulsion between the substituents on the quaternary centers.

The general trend observed in these highly branched alkanes is that as the steric bulk of the substituents increases, the rotational barriers become higher, and the ground state conformations deviate further from the idealized staggered arrangements seen in simpler alkanes.

Reactivity and Reaction Mechanisms of Highly Branched Alkanes

Mechanistic Studies of Hydrogen Abstraction Reactions

Hydrogen abstraction is a fundamental reaction for alkanes, often initiating oxidation and functionalization processes. The high degree of substitution in molecules like 2,2,4,4,5,5,7,7-octamethyloctane influences both the rate and selectivity of these reactions.

The reaction of alkanes with radical species, such as the hydroxyl radical (•OH), is a key process in atmospheric and combustion chemistry. unito.it The reactivity is largely dependent on the strength of the C-H bonds within the alkane. In highly branched alkanes, the presence of numerous primary and sterically hindered secondary and tertiary C-H bonds leads to a complex reactivity profile. For instance, studies on the reaction of •OH radicals with 2,2,4-trimethylpentane (B7799088), a structurally related branched alkane, show that hydrogen abstraction can occur from different positions, leading to a variety of products. nih.gov The formation of acetone (B3395972) and 2-methylpropanal as major products from 2,2,4-trimethylpentane indicates the cleavage of C-C bonds following the initial C-H abstraction. nih.gov

The selective functionalization of a specific C-H bond in an alkane is a significant challenge in organic synthesis. nih.gov In radical-mediated reactions, the selectivity of hydrogen abstraction is often governed by the stability of the resulting alkyl radical, which follows the order: tertiary > secondary > primary. youtube.com Therefore, in branched alkanes, tertiary C-H bonds are generally the most reactive towards radical attack. However, steric hindrance around these bonds in highly substituted alkanes can influence this selectivity.

In transition metal-catalyzed C-H activation, selectivity can be controlled through various strategies, including the use of directing groups that position the catalyst near a specific C-H bond. nih.govrsc.orgnih.gov For alkanes lacking functional groups, achieving regioselectivity is more challenging and often relies on the intrinsic reactivity of the C-H bonds or the steric and electronic properties of the catalyst. nih.gov For instance, certain catalytic systems have been designed to favor the functionalization of primary C-H bonds. mdpi.com Theoretical studies using Density Functional Theory (DFT) have been employed to understand the effects of ligands on the selectivity of C-H versus C-C bond activation at metal centers. researchgate.net

Theoretical Investigations of Catalytic Dehydrogenation

Catalytic dehydrogenation is a crucial industrial process for converting alkanes into more valuable alkenes and aromatic compounds. Theoretical studies provide valuable insights into the complex mechanisms of these reactions.

Zeolites, particularly those containing Brønsted acid sites, are effective catalysts for alkane cracking and dehydrogenation. researchgate.netutwente.nl The generally accepted mechanism for alkane dehydrogenation over acidic zeolites involves the formation of a carbenium ion intermediate. This can occur via protolytic attack of a Brønsted acid site on a C-H or C-C bond of the alkane. The resulting carbenium ion can then undergo β-scission to form an alkene and a smaller carbenium ion, or it can lose a proton to form an alkene of the same carbon number.

Transition metal complexes are highly effective catalysts for C-H bond activation, a key step in many alkane functionalization reactions, including dehydrogenation. rsc.orgnih.govrsc.org The mechanisms of transition metal-catalyzed C-H activation can be broadly categorized as inner-sphere and outer-sphere. youtube.com Inner-sphere mechanisms involve the formation of an organometallic intermediate through processes like oxidative addition or concerted metalation-deprotonation (CMD). youtube.com Outer-sphere mechanisms typically involve hydrogen atom abstraction by a high-valent metal-oxo species. youtube.com

The choice of metal, ligands, and reaction conditions can significantly influence the catalytic activity and selectivity. nih.govmdpi.com For example, rhodium and iridium complexes have shown promise in the catalytic C-H functionalization of various substrates. researchgate.netnih.gov The use of directing groups can steer the catalyst to a specific C-H bond, enabling regioselective functionalization. rsc.orgrsc.org Theoretical calculations are instrumental in elucidating the intricate details of these catalytic cycles and in designing more efficient catalysts. researchgate.net

Influence of Alkane Branching on Radical Disproportionation and Recombination Processes

Once an alkyl radical is formed, it can undergo several termination reactions, primarily recombination (coupling) and disproportionation. wikipedia.org Recombination involves the formation of a new C-C bond between two radicals, while disproportionation involves the transfer of a hydrogen atom from one radical to another, resulting in an alkane and an alkene. wikipedia.orguark.edu The ratio of disproportionation to recombination (kd/kc) is influenced by several factors, including the structure of the alkyl radical.

Increased branching at the radical center generally leads to a higher kd/kc ratio. This is attributed to steric hindrance, which impedes the close approach required for recombination, making the hydrogen abstraction of disproportionation a more favorable pathway. wikipedia.orguark.edu For example, the highly branched tert-butyl radical exhibits a significantly higher disproportionation-to-recombination ratio compared to less branched radicals. uark.edu

| Radical | kd/kc | Temperature (°C) | Reference |

|---|---|---|---|

| Ethyl | 0.13 | 25 | uark.edu |

| n-Propyl | 0.14 | 25 | uark.edu |

| iso-Propyl | 0.55 | 25 | uark.edu |

| tert-Butyl | 2.2 | 25 | uark.edu |

| Cumyl | 0.06 | 60 | cdnsciencepub.comcdnsciencepub.com |

| 3,5-di-tert-butylcumyl | 0.21 | 60 | cdnsciencepub.comcdnsciencepub.com |

The data in Table 1 clearly illustrates that as the steric bulk around the radical center increases, the propensity for disproportionation relative to recombination also increases. The significant jump in the kd/kc value from ethyl to tert-butyl radicals highlights this steric effect. Similarly, the introduction of bulky tert-butyl groups on the cumyl radical leads to a notable increase in the disproportionation/recombination ratio. cdnsciencepub.comcdnsciencepub.com For a highly branched radical derived from this compound, one would expect steric hindrance to play a major role in its termination reactions, favoring disproportionation pathways.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Strategies for Ultra-Sterically Hindered Architectures

The synthesis of molecules with extreme steric congestion, such as 2,2,4,4,5,5,7,7-octamethyloctane, poses a significant challenge to conventional synthetic methodologies. Overcoming the steric hindrance to form carbon-carbon bonds efficiently and with high selectivity is a primary obstacle. Future research should focus on developing novel synthetic strategies that can access these ultra-sterically hindered architectures.

Promising avenues include the exploration of innovative catalytic systems that can operate under mild conditions and tolerate significant steric bulk. For instance, the development of new transition metal catalysts with tailored ligand spheres could facilitate cross-coupling reactions that are currently unfeasible for constructing such crowded frameworks. Furthermore, leveraging photochemical or electrochemical methods could provide alternative activation pathways that bypass the high energetic barriers associated with traditional thermal reactions. The application of flow chemistry could also offer enhanced control over reaction parameters, potentially enabling the synthesis of these complex structures with higher yields and purity.

Integration of Advanced Machine Learning Potentials in Computational Studies

The complex conformational landscape and dynamic behavior of this compound make it an ideal candidate for advanced computational studies. While traditional force fields can provide a basic understanding, they often fail to accurately capture the subtle non-covalent interactions that govern the properties of such a sterically crowded molecule.

The integration of machine learning (ML) potentials represents a transformative approach. By training ML models on high-fidelity quantum mechanical data, it is possible to develop potentials that can predict the energies and forces with quantum accuracy but at a fraction of the computational cost. This would enable large-scale molecular dynamics simulations to explore the conformational space of this compound and its aggregates in detail. Such simulations could provide unprecedented insights into its physical properties, such as its viscosity, boiling point, and behavior as a lubricant or solvent.

In-Situ Spectroscopic Characterization of Dynamic Processes in Solution and Solid State

Understanding the dynamic processes of this compound in both solution and the solid state is crucial for its potential applications. The high degree of symmetry and the presence of numerous methyl groups suggest that its spectroscopic signatures could be complex and highly informative.

Future research should employ in-situ spectroscopic techniques to probe these dynamics in real-time. For instance, advanced nuclear magnetic resonance (NMR) techniques, such as two-dimensional correlation spectroscopy (2D-COSY) and nuclear Overhauser effect spectroscopy (NOESY), could elucidate the through-bond and through-space interactions, providing a detailed picture of its conformational preferences in solution. In the solid state, techniques like solid-state NMR and terahertz spectroscopy could reveal information about crystal packing and low-frequency vibrational modes, which are sensitive to the intermolecular interactions in its crystalline form. The combination of experimental data with the computational models described in the previous section would provide a powerful synergistic approach to understanding its behavior. uni-muenchen.de

Exploration of Mechanistic Pathways for Stereoselective Transformations of Highly Branched Alkanes

The chemical inertness of alkanes, particularly highly branched ones like this compound, makes their selective functionalization a formidable challenge. However, the ability to perform stereoselective transformations on such substrates would open up new avenues for creating complex and valuable molecules.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,2,4,4,5,5,7,7-Octamethyloctane, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis of highly branched alkanes like this compound typically involves alkylation or coupling reactions. For example, iterative Friedel-Crafts alkylation or nickel-catalyzed cross-coupling can introduce methyl groups at specific positions. Optimization requires controlling steric hindrance (due to multiple methyl groups) and ensuring regioselectivity. Reaction parameters such as temperature (e.g., low temperatures to minimize side reactions), catalyst choice (e.g., Lewis acids like AlCl₃), and solvent polarity should be systematically tested. Post-synthesis, purification via column chromatography or fractional distillation is critical to isolate the target compound .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR will show distinct signals for methyl groups in different environments. For example, equatorial vs. axial methyl groups in chair conformations (if applicable) may split signals. ¹³C NMR can identify quaternary carbons and branching points.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₁₆H₃₂), while fragmentation patterns reveal branching topology.

- IR Spectroscopy : C-H stretching in methyl groups (~2850–2960 cm⁻¹) and absence of functional groups (e.g., -OH, C=O) validate saturation.

Cross-referencing with computational simulations (e.g., DFT) improves accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in sealed, grounded containers away from ignition sources (e.g., sparks, open flames) due to potential flammability. Refrigeration may be required for stability .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct work in fume hoods to avoid inhalation of vapors .

- Spill Management : Absorb spills with inert materials (e.g., sand) and dispose as hazardous waste. Avoid water rinses to prevent environmental contamination .

Advanced Research Questions

Q. How do steric effects and conformational dynamics influence the reactivity of this compound in substitution or oxidation reactions?

- Methodological Answer : The compound’s extensive branching creates steric hindrance, limiting access to reactive sites. For substitution reactions (e.g., SN2), bulky methyl groups hinder backside attack, favoring elimination over substitution. Oxidation studies (e.g., with KMnO₄ or O₃) should focus on tertiary C-H bonds, which are more reactive. Conformational analysis via X-ray crystallography or molecular dynamics simulations can map energy barriers and predict reaction pathways .

Q. What thermodynamic properties (e.g., enthalpy of combustion, heat capacity) are critical for modeling this compound in energy applications?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Measures phase transitions and heat capacity.

- Bomb Calorimetry : Determines enthalpy of combustion (∆H₍comb₎), which correlates with fuel efficiency.

- Computational Models : Use Gaussian or COSMO-RS to predict thermodynamic stability and intermolecular interactions. Compare results with experimental data to refine force fields .

Q. How does this compound interact with indoor surfaces (e.g., polymers, metals), and what analytical techniques quantify adsorption dynamics?

- Methodological Answer : Surface interactions can be studied using:

- Microspectroscopic Imaging : AFM or SEM to visualize adsorption patterns.

- X-ray Photoelectron Spectroscopy (XPS) : Identifies chemical bonding at surfaces.

- Gravimetric Analysis : Measures mass changes during adsorption/desorption cycles.

Controlled experiments in environmental chambers simulate indoor conditions (humidity, temperature) to assess long-term stability .

Q. What computational strategies are effective for predicting the environmental persistence and degradation pathways of this compound?

- Methodological Answer :

- Molecular Dynamics (MD) : Simulates degradation under varied conditions (e.g., UV exposure, microbial action).

- Quantitative Structure-Activity Relationship (QSAR) : Predicts biodegradability using branching index and octanol-water partition coefficients (log P).

- High-Throughput Screening : Pair with GC-MS to identify degradation byproducts and validate computational models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.